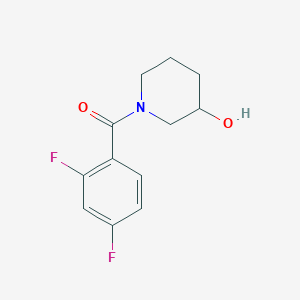

1-(2,4-Difluorobenzoyl)piperidin-3-ol

Overview

Description

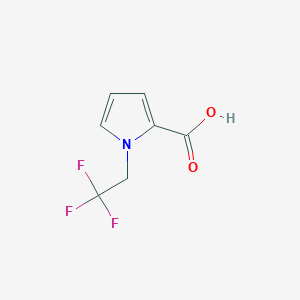

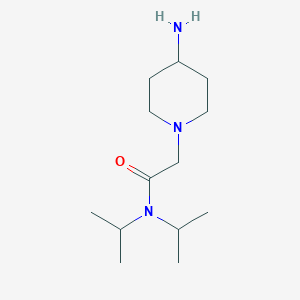

“1-(2,4-Difluorobenzoyl)piperidin-3-ol” is a chemical compound1. It has a molecular formula of C12H15F2NO2. However, there is limited information available about this specific compound.

Synthesis Analysis

Piperidine derivatives, such as “1-(2,4-Difluorobenzoyl)piperidin-3-ol”, are important synthetic fragments for designing drugs3. The synthesis of substituted piperidines is an important task of modern organic chemistry3. However, the specific synthesis process for “1-(2,4-Difluorobenzoyl)piperidin-3-ol” is not readily available in the literature.

Molecular Structure Analysis

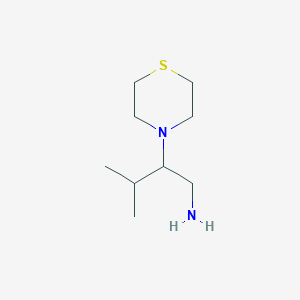

The molecular structure of “1-(2,4-Difluorobenzoyl)piperidin-3-ol” is not explicitly provided in the available resources. However, it is known that piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state3.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “1-(2,4-Difluorobenzoyl)piperidin-3-ol”. However, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives3.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-(2,4-Difluorobenzoyl)piperidin-3-ol” are not readily available in the literature. However, it has a molecular weight of 227.25040642.Scientific Research Applications

Molecular Structure and Intermolecular Interactions

1-(2,4-Difluorobenzoyl)piperidin-3-ol, due to its structural configuration, participates in various molecular interactions. Research on closely related compounds demonstrates that similar molecular structures can exhibit different intermolecular interactions based on their halogen substitutions. For instance, compounds with 3-fluorobenzoyl groups form three-dimensional structures through hydrogen bonds, while analogs with 2,6-difluorobenzoyl or 2,4-dichlorobenzoyl groups do not exhibit such hydrogen bonding, highlighting the importance of molecular configuration on intermolecular interactions (Mahesha et al., 2019).

Radiotracer Development for PET Imaging

Compounds with structural similarities to 1-(2,4-Difluorobenzoyl)piperidin-3-ol have been explored in the development of PET (Positron Emission Tomography) radiotracers. Specifically, radioligands containing the 4-(4-fluorobenzyl)piperidine moiety have been developed for imaging NR2B NMDA receptors. These radiotracers showed high accumulation in bone and cartilage, suggesting potential for further exploration in medical imaging applications, despite challenges related to defluorination and brain penetration (Labas et al., 2011).

Fluorescence Probing in Biological Systems

The reversible redox reactions of compounds similar to 1-(2,4-Difluorobenzoyl)piperidin-3-ol have been utilized in the development of fluorescent probes. These probes, designed to incorporate similar molecular structures, demonstrate sensitive and selective On-Off-On fluorescent responses to specific redox cycles in biological systems, such as the ClO(-)/AA (ascorbic acid) redox cycle. This application is particularly relevant in monitoring biological processes within living cells under physiological conditions (Wang et al., 2016).

Antimicrobial Agent Development

Research into derivatives of 1-(2,4-Difluorobenzoyl)piperidin-3-ol has led to the synthesis of compounds with potential antimicrobial properties. A study synthesizing novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing various substitutions, revealed moderate to good antimicrobial activities against tested bacterial and fungal strains, showcasing the compound's potential in antimicrobial agent development (Jadhav et al., 2017).

Drug Synthesis and Psychotherapeutic Applications

The synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, a process involving 1-(2,4-Difluorobenzoyl)piperidin-3-ol, demonstrates its utility in creating intermediates for psychotherapeutic drugs. This particular synthesis route highlights the compound's relevance in the pharmaceutical industry, especially in the development of drugs for mental health (Ya-fei, 2011).

Safety And Hazards

Future Directions

Piperidine derivatives, such as “1-(2,4-Difluorobenzoyl)piperidin-3-ol”, play a significant role in the pharmaceutical industry3. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry3. This suggests that there may be future research directions in improving the synthesis process and exploring the potential pharmaceutical applications of “1-(2,4-Difluorobenzoyl)piperidin-3-ol”.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “1-(2,4-Difluorobenzoyl)piperidin-3-ol”. For a more comprehensive analysis, further research and expert consultation may be required.

properties

IUPAC Name |

(2,4-difluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-8-3-4-10(11(14)6-8)12(17)15-5-1-2-9(16)7-15/h3-4,6,9,16H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJWXZCKERWIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorobenzoyl)piperidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

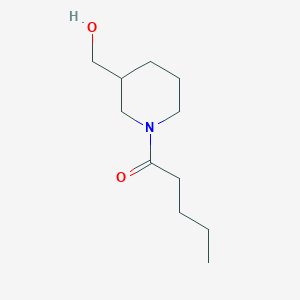

![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)

![1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B1462529.png)